

Asoprisnil Ecamate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Asoprisnil ecamate	
Cat. No.:	B063559	Get Quote

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Abstract

Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as uterine fibroids and endometriosis. As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867), which exhibits a unique mixed partial agonist and antagonist profile at the progesterone receptor (PR). This tissue-selective activity allows for therapeutic effects on the endometrium and uterine fibroids while minimizing hypoestrogenic side effects.[1][2] Clinical studies demonstrated its efficacy in controlling uterine bleeding and reducing fibroid volume.[3] [4] However, its development was discontinued due to endometrial safety concerns observed in long-term studies.[3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of asoprisnil ecamate, including quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Pharmacodynamics

The pharmacodynamic profile of asoprisnil is defined by its high and selective binding affinity for the progesterone receptor, through which it exerts tissue-specific partial agonist and antagonist effects.

Mechanism of Action

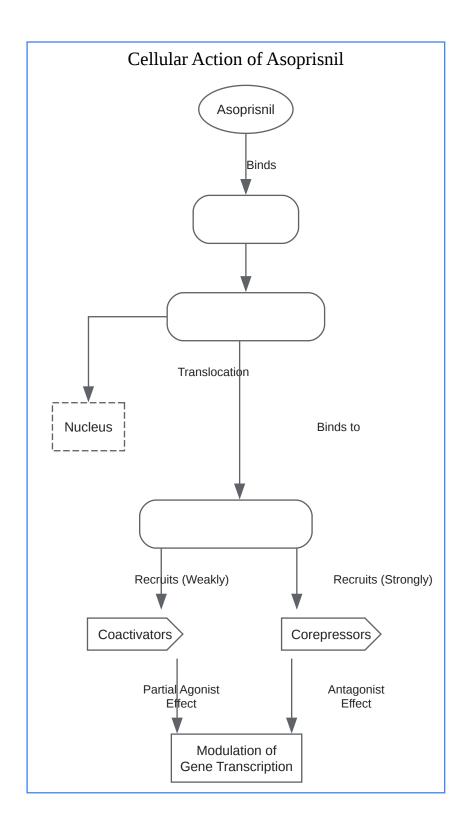


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Asoprisnil's primary mechanism of action involves its interaction with the progesterone receptor, a nuclear transcription factor that regulates gene expression upon ligand binding. As an SPRM, asoprisnil's binding to the PR induces a unique conformational change in the receptor, distinct from that caused by progesterone (a full agonist) or pure antagonists. This distinct conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in a mixed agonist/antagonist profile. In the absence of progesterone, asoprisnil can act as a partial agonist, while in the presence of progesterone, it acts as a competitive antagonist.





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Asoprisnil's signaling pathway at the progesterone receptor.



Receptor Binding Profile

Asoprisnil demonstrates a high and selective binding affinity for the progesterone receptor, with moderate affinity for the glucocorticoid receptor and low affinity for the androgen receptor. It has no significant binding affinity for the estrogen or mineralocorticoid receptors.

Compound	Receptor	Relative Binding Affinity
Asoprisnil (J867)	Progesterone Receptor (PR)	High
Glucocorticoid Receptor (GR)	Moderate	
Androgen Receptor (AR)	Low	_
Estrogen Receptor (ER)	None	_
Mineralocorticoid Receptor (MR)	None	_
Table 1: Receptor Binding Profile of Asoprisnil.		

Clinical Efficacy

Clinical trials have demonstrated the dose-dependent efficacy of asoprisnil in treating symptoms associated with uterine fibroids and endometriosis.



Indication	Dose	Key Efficacy Endpoints	Reference
Uterine Fibroids	5, 10, 25 mg/day	Suppressed uterine bleeding and reduced fibroid and uterine volume in a dosedependent manner.	
Endometriosis	5, 10, 25 mg/day	Reduced nonmenstrual pelvic pain and dysmenorrhea.	
Table 2: Summary of Key Clinical Efficacy of Asoprisnil.			_

Pharmacokinetics

Asoprisnil ecamate is a prodrug that undergoes rapid conversion to its active metabolite, asoprisnil. The pharmacokinetic profile is characterized by this rapid conversion and subsequent metabolism.

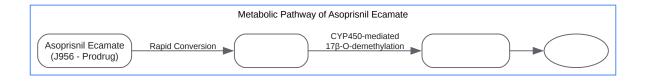
Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: **Asoprisnil ecamate** is orally administered and is readily absorbed.
- Metabolism: It is rapidly and extensively metabolized to its active form, asoprisnil (J867). Asoprisnil is further metabolized in the liver, primarily through cytochrome P450-dependent pathways, with the major metabolite being J912 (a product of 17β-O-demethylation).
- Distribution and Excretion: After administration of asoprisnil in humans, the plasma concentrations of the metabolite J912 are substantially higher (approximately five times greater) than the parent drug, asoprisnil. The elimination half-life of both asoprisnil and J912 is similar, with mean values of approximately 4-5 hours.



Parameter	Asoprisnil (J867)	J912 (Metabolite)
Plasma Exposure	-	~5 times greater than Asoprisnil
Elimination Half-life (t½)	~ 4-5 hours	~ 4-5 hours
Table 3: Human Pharmacokinetic Parameters of Asoprisnil and its Major Metabolite.		

Note: Detailed quantitative data for Cmax, Tmax, and AUC in humans are limited in publicly available literature.



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Metabolic conversion of asoprisnil ecamate.

Experimental Protocols Radioligand Competitive Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.

- Objective: To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor.
- Methodology:
 - Receptor Preparation: A source of the progesterone receptor, such as a cell line expressing the receptor or a tissue homogenate, is prepared.

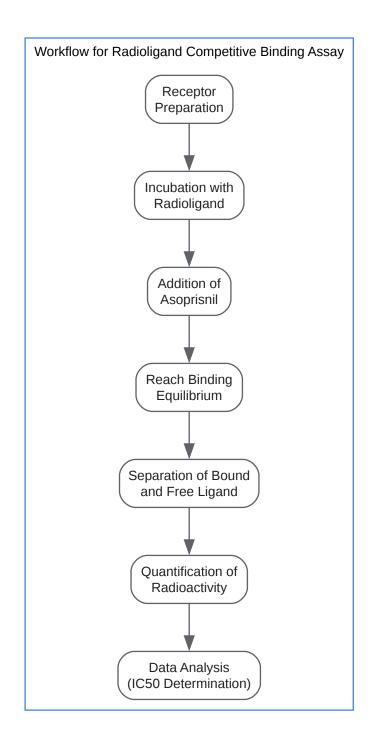
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- Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity.
- Competition: Varying concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture.
- Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the free, unbound radioligand, often by rapid filtration.
- Quantification: The amount of radioactivity is measured using a scintillation counter.
- Data Analysis: A competition curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).





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Workflow for a radioligand competitive binding assay.

Transactivation Assay

This assay is used to assess the functional agonist or antagonist activity of a compound on a nuclear receptor.



- Objective: To determine if asoprisnil acts as an agonist or antagonist at the progesterone receptor.
- Methodology:
 - Cell Culture: A suitable cell line that expresses the progesterone receptor is used.
 - Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
 - Treatment: The transfected cells are treated with varying concentrations of asoprisnil alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).
 - Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
 - Data Analysis: The level of reporter gene expression indicates the degree of PR activation or inhibition by asoprisnil.

Clinical Trial Protocol (Phase II Example)

- Objective: To evaluate the efficacy and safety of asoprisnil in patients with uterine leiomyomata.
- Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Women with symptomatic uterine leiomyomata.
- Intervention: Daily oral administration of asoprisnil (e.g., 5, 10, or 25 mg) or placebo for a defined period (e.g., 12 weeks).
- Main Outcome Measures:
 - Changes in uterine bleeding assessed by daily diaries.



- Hemoglobin concentrations.
- Volume of the dominant leiomyoma and uterus measured by sonography.
- Patient-reported symptoms (e.g., bloating, pelvic pressure).
- Endometrial thickness and morphology.
- Hormonal parameters.
- Standard safety assessments.
- Data Analysis: Statistical comparison of the treatment groups to the placebo group for all outcome measures.

Conclusion

Asoprisnil ecamate is a well-characterized selective progesterone receptor modulator with a distinct pharmacodynamic and pharmacokinetic profile. Its mixed agonist/antagonist activity at the progesterone receptor provides a mechanism for its tissue-selective therapeutic effects in gynecological disorders like uterine fibroids and endometriosis. Although its clinical development was halted due to long-term endometrial safety concerns, the extensive research on asoprisnil has significantly contributed to the understanding of SPRMs and continues to inform the development of new therapies in this class. Further research into the long-term endometrial effects of SPRMs is crucial for the future development of this promising class of drugs.

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